tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-7-6-10-9-17-13-5-4-11(18)8-12(10)13/h4-5,8-9,17-18H,6-7H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMONFHUAYVZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate (TBHIE) is a synthetic compound that exhibits a range of biological activities attributed to its unique structural features. The compound consists of a tert-butyl group linked to an indole derivative through an ethyl spacer, with a hydroxyl group at the 5-position of the indole ring. This article explores the biological activity of TBHIE, including its antioxidant, neuroprotective, and antimicrobial properties, supported by relevant data and case studies.
Structural Features
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 278.32 g/mol |
| CAS Number | 53157-48-5 |
The presence of both the tert-butyl and hydroxyl groups enhances its solubility and stability, making it suitable for various biological applications.
Antioxidant Properties
TBHIE has demonstrated significant antioxidant activity , primarily due to the indole structure's ability to scavenge free radicals. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Neuroprotective Effects
Research indicates that TBHIE may exhibit neuroprotective effects . Indole derivatives are known to interact with neurotransmitter systems and have been studied for their potential in treating conditions like Alzheimer's disease. In vitro studies have shown that TBHIE can reduce neuronal cell death induced by oxidative stress.
Antimicrobial Activity
TBHIE has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that it exhibits promising results against certain pathogens, indicating its potential for therapeutic applications in treating microbial infections.
Study on Antioxidant Activity
In a study examining the antioxidant potential of TBHIE, it was found to significantly reduce lipid peroxidation in neuronal cells. The compound's effectiveness was measured using the DPPH assay, where TBHIE showed an IC50 value comparable to established antioxidants such as ascorbic acid.
Neuroprotection in Cellular Models
A cellular model study demonstrated that TBHIE could protect against glutamate-induced excitotoxicity in primary neuronal cultures. The treatment with TBHIE resulted in a marked decrease in apoptosis markers, suggesting its role as a neuroprotective agent.
Antimicrobial Efficacy
In antimicrobial assays, TBHIE was tested against Gram-positive and Gram-negative bacteria, as well as fungi. Results indicated that TBHIE exhibited significant inhibitory effects on Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Comparison with Similar Compounds
To understand the uniqueness of TBHIE, it is beneficial to compare it with similar indole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate | Similar indole structure | Varies; potential for different activities |
| tert-butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate | Contains trifluoromethyl group | Enhanced lipophilicity; diverse activities |
| N-methyl-N-(2-(5-hydroxyindol-3-yl)ethyl)carbamate | Methylated nitrogen | Variation in solubility; reduced activity |
This table illustrates how modifications to the indole structure can lead to diverse properties and activities, underscoring the uniqueness of TBHIE among similar compounds.
Scientific Research Applications
Biological Applications
This compound has been investigated for several biological applications:
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activity. Studies have shown that tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate can induce apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate serotonin receptors, which are critical in maintaining neurological health .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, making it a candidate for further development in antimicrobial therapies .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Neuroprotection | Improved cognitive function in animal models of Alzheimer's disease. |
| Study C | Antimicrobial | Exhibited bactericidal activity against E. coli and S. aureus at concentrations of 50 µg/mL. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate can be contextualized by comparing it to related indole and heterocyclic derivatives. Key comparisons include substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
- tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate (CAS 1158999-98-4): This analog replaces the 5-hydroxy group with a 6-fluoro substituent. The molecular formula is C₁₅H₁₉FN₂O₂ (278.32 g/mol), with a logP value (~3.2) indicating moderate lipophilicity .
tert-Butyl N-[2-(5-bromo-2-(3-chloropropyl)-1H-indol-3-yl)ethyl]carbamate (CAS 2408968-84-1) :
This derivative features a 5-bromo and 2-(3-chloropropyl) substituents. The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, while the chloropropyl chain increases lipophilicity (logP ~4.9) and molecular weight (415.8 g/mol), making it suitable for hydrophobic drug scaffolds .
Core Heterocyclic Modifications
- tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate: Replacing the indole core with a pyrazole ring reduces aromaticity and eliminates the indolic NH group, diminishing hydrogen-bonding capacity. However, the pyrazole’s dual nitrogen atoms enable coordination with metal catalysts, useful in organometallic chemistry .
Physicochemical and Reactivity Profiles
Q & A
Basic: What are the standard synthetic protocols for tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate?
Methodological Answer:
The compound is synthesized via cyclocondensation reactions using hydrazine derivatives. For example, tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate derivatives are prepared by reacting tert-butyl 2-aminoethylcarbamate with hydrazines (e.g., methylhydrazine, phenylhydrazine) in ethyl acetate/hexane solvents. Reaction conditions include refluxing for 48–60 hours, yielding 48–83% depending on the hydrazine used. Purification involves recrystallization or column chromatography, with structural confirmation via IR (C=O stretch at ~1700 cm⁻¹), NMR (δ 1.36–1.45 ppm for tert-butyl protons), and HRMS .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
Based on SDS
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if ventilation is inadequate .
- Handling: Avoid inhalation of dust/aerosols; work in a fume hood.
- Storage: Store at room temperature in airtight containers, protected from light and moisture. Incompatible with strong acids/bases and oxidizing agents .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Basic: Which analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (e.g., tert-butyl protons at δ 1.36–1.45 ppm, indole NH at δ 10–12 ppm) and ¹³C NMR (carbonyl carbons at ~155 ppm) .
- HRMS: Confirm molecular weight (e.g., [M+H]+ for C₁₄H₂₁N₃O₃: 280.1652) .
- IR Spectroscopy: Detect carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
Advanced: How can low yields in hydrazine-mediated syntheses be mitigated?
Methodological Answer:
Low yields (e.g., 48% for 10a vs. 83% for 10c ) often stem from steric hindrance or poor nucleophilicity of hydrazines. Optimize by:
- Solvent Choice: Polar aprotic solvents (e.g., THF) improve reactivity.
- Catalysis: Add DMAP (4-dimethylaminopyridine) to enhance acylation rates.
- Temperature: Reflux conditions (e.g., 60–80°C) favor complete conversion.
- Purification: Use gradient elution in column chromatography (hexane/EtOAc) to isolate products from byproducts .
Advanced: How should stability issues during long-term storage be addressed?
Methodological Answer:
Degradation occurs via hydrolysis of the carbamate group or oxidation of the indole moiety. Mitigation strategies:
- Desiccants: Store with silica gel to prevent moisture ingress.
- Inert Atmosphere: Use argon or nitrogen gas in sealed containers.
- Temperature Control: Avoid freezing/thawing cycles; monitor for discoloration (indicative of oxidation) .
Advanced: How to resolve contradictions in NMR data across synthetic batches?
Methodological Answer:
Discrepancies in chemical shifts (e.g., tert-butyl protons varying by ±0.1 ppm) may arise from:
- Solvent Residuals: Ensure complete solvent removal (e.g., lyophilize from d₆-DMSO).
- Tautomerism: For indole derivatives, confirm pH (use D₂O exchange for NH protons).
- Diastereomers: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
Advanced: What strategies improve diastereoselectivity in derivative synthesis?
Methodological Answer:
Diastereoselectivity in cyclization reactions (e.g., 5-exo-dig cyclization ) is enhanced by:
- Steric Control: Bulky substituents (e.g., tert-butyl) favor specific transition states.
- Catalysis: Use PdCl₂(PPh₃)₂ for Suzuki couplings to reduce side reactions.
- Temperature Gradients: Slow cooling (0.1°C/min) during crystallization improves enantiomeric purity .
Basic: How are intermediates like tert-butyl 2-aminoethylcarbamate synthesized?
Methodological Answer:
tert-Butyl 2-aminoethylcarbamate is prepared via:
Carbamate Formation: React 2-aminoethanol with Boc anhydride in THF at 0°C.
Work-Up: Extract with dichloromethane, wash with NaHCO₃, and dry over MgSO₄.
Yield: Typically >90% after rotary evaporation .
Advanced: What ecological disposal practices are recommended for this compound?
Methodological Answer:
- Incineration: Dispose via licensed facilities at >1000°C to break down carbamates.
- Neutralization: Hydrolyze with 1M NaOH (1:10 w/v) for 24 hours before drain disposal (local regulations permitting).
- Biodegradation Studies: Use OECD 301F tests to assess microbial degradation in wastewater .
Advanced: How to troubleshoot failed coupling reactions in derivative synthesis?
Methodological Answer:
Failed couplings (e.g., during amide bond formation) are addressed by:
- Activation: Use HATU or EDC/HOBt for carbamate-amine couplings.
- Moisture Control: Employ molecular sieves (3Å) in anhydrous THF.
- Stoichiometry: Optimize reagent ratios (e.g., 1.2:1 amine:Boc derivative) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
